3,9-Diazabicyclo[3.3.1]nonan-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,9-diazabicyclo[3.3.1]nonan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-1-5-3-8-4-6(2-7)9-5/h5-6,8-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXGYJSOERFFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC(N2)CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,9 Diazabicyclo 3.3.1 Nonan 7 One and Its Analogues
Classic Cyclocondensation Approaches
The cornerstone of bispidinone synthesis lies in classical cyclocondensation reactions, which efficiently assemble the bicyclic system from acyclic or monocyclic precursors. The Mannich and Dieckmann reactions are pivotal in this regard.
Mannich Reaction Strategies for Bispidinone Synthesis
The double Mannich reaction is the most prevalent and direct method for constructing the 3,7-diazabicyclo[3.3.1]nonan-9-one core. semanticscholar.orgresearchgate.net This one-pot, three-component condensation involves a ketone, an aldehyde (typically formaldehyde), and a primary amine. researchgate.netresearchgate.net The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enol or enolate form of the ketone, leading to the formation of the bicyclic structure. researchgate.net
A typical procedure involves the condensation of a 4-piperidone (B1582916) derivative with a primary amine and formaldehyde (B43269) in an acidic medium. semanticscholar.org For instance, the synthesis of 3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones is achieved through the Mannich cyclocondensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and a primary amine in a methanol (B129727) medium containing acetic acid. semanticscholar.orgect-journal.kz The use of conformationally homogeneous cyclic ketones in the Mannich reaction has been shown to increase the yield of the major product. semanticscholar.org
The versatility of the Mannich reaction allows for the introduction of a wide range of substituents at the nitrogen atoms by varying the primary amine used in the condensation. This has been instrumental in creating libraries of bispidinone derivatives for biological screening.
Dickmann Condensation in Precursor Synthesis
For example, the synthesis of 1-(3-ethoxypropyl)-4-oxopiperidine, a key precursor for certain bispidinone derivatives, is accomplished through the Dieckmann condensation of 3-ethoxypropylamine (B153944) with ethyl acrylate. semanticscholar.orgect-journal.kz This intramolecular cyclization is a powerful tool for constructing the piperidine (B6355638) ring, which then serves as the foundation for the subsequent Mannich reaction to build the bicyclic bispidinone framework. The Dieckmann condensation is highly effective for forming five- and six-membered rings. organic-chemistry.orgresearchgate.net
Reduction-Based Synthetic Routes
Reduction reactions are crucial not only for the synthesis of the core bispidine ring system from bispidinones but also for the generation of various amine derivatives through the reduction of amide functionalities.
Wolff-Kishner Reduction for Ring System Formation
The Wolff-Kishner reduction is a chemical reaction that fully reduces a ketone or aldehyde to an alkane. masterorganicchemistry.com In the context of bispidinone chemistry, it is almost exclusively used to reduce the C-9 keto group of the 3,7-diazabicyclo[3.3.1]nonan-9-one core to a methylene (B1212753) group, thus forming the corresponding 3,7-diazabicyclo[3.3.1]nonane (bispidine). semanticscholar.orgresearchgate.net This transformation is significant as the presence of the carbonyl group at the C-9 position can sometimes lead to unfavorable properties in biological applications. semanticscholar.org
The reaction is typically carried out by heating the bispidinone with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like triethylene glycol at elevated temperatures (160-170 °C). semanticscholar.orgect-journal.kz The mechanism involves the in-situ formation of a hydrazone, which, upon deprotonation and loss of nitrogen gas, yields the corresponding alkane. masterorganicchemistry.com
Alane Reduction for Amine Derivatives
The reduction of amides to amines is a fundamental transformation in organic synthesis, and lithium aluminum hydride (LiAlH₄), an alane derivative, is a powerful reagent for this purpose. byjus.comlibretexts.orgchemistrysteps.com This method is employed to synthesize amine derivatives of the bispidinone scaffold, which are not directly accessible through the primary synthetic routes.
While direct examples of alane reduction on amides of 3,9-diazabicyclo[3.3.1]nonan-7-one are not extensively detailed in the provided search results, the general principle of amide reduction by LiAlH₄ is well-established. byjus.comchemistrysteps.com The reaction involves the nucleophilic attack of a hydride ion from LiAlH₄ on the amide carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion intermediate. A second hydride attack then reduces the iminium ion to the corresponding amine. This process effectively converts a C=O group to a CH₂ group. This methodology can be applied to amide derivatives of the bispidinone core to generate a variety of amine-functionalized analogues.
Derivatization and Functionalization Strategies
The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. The nitrogen atoms at positions 3 and 9, as well as the ketone at position 7, are the primary handles for functionalization.
The introduction of various substituents on the nitrogen atoms can be achieved either during the initial Mannich condensation by selecting the appropriate primary amine or through subsequent N-alkylation or N-acylation reactions on the parent bispidinone. The variation of these substituents has been shown to significantly influence the biological activity of the resulting compounds. semanticscholar.org For instance, the introduction of alkoxyalkyl chains has been linked to enhanced analgesic and antibacterial activities. libretexts.org
The ketone at position 7 is a versatile functional group that can undergo a variety of transformations. It can be reduced to a hydroxyl group, which can then be further functionalized. The ketone itself can also be a site for nucleophilic addition reactions or can be converted to other functional groups.
Below are some examples of the derivatization of the bispidinone core:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-(3-ethoxypropyl)-4-oxopiperidine, 1-(3-aminopropyl)imidazole (B109541), paraformaldehyde | Acetic acid, methanol | 3-(3-Ethoxypropyl)-7-(3-imidazol-1-ylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | - | semanticscholar.org |
| 1-(3-ethoxypropyl)-4-oxopiperidine, 1-(2-aminoethyl)piperazine (B7761512), paraformaldehyde | Acetic acid, methanol | 3-(3-Ethoxypropyl)-7-[2-(piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonan-9-one | - | semanticscholar.org |
| 3-(3-Ethoxypropyl)-7-(3-imidazol-1-ylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | Hydrazine hydrate, KOH, triethylene glycol, 160-170 °C | 3-(3-Ethoxypropyl)-7-(3-imidazol-1-ylpropyl)-3,7-diazabicyclo[3.3.1]nonane | 83 | semanticscholar.org |
| 3-Oxo-2-arylhydrazonopropanals, ammonium (B1175870) acetate | Triethylamine (B128534), ethanol, microwave irradiation | 2,3,6,7,9-Pentaazabicyclo[3.3.1]nona-3,7-diene derivatives | 70-92 |
These examples highlight the broad scope of derivatization possible on the this compound framework, leading to a wide range of analogues with potential applications in various fields of chemistry and pharmacology.
Introduction of N-Substituents
The functionalization of the nitrogen atoms at the 3- and 7-positions is crucial for tuning the biological and chemical properties of the bispidinone scaffold. ect-journal.kzresearchgate.net A primary method for introducing N-substituents is through the initial construction of the bicyclic system itself.
The double Mannich reaction is the most common and versatile method for preparing N-substituted bispidinones. semanticscholar.orgnih.gov This reaction typically involves the condensation of a cyclic ketone with available α-hydrogens (such as a 4-piperidone derivative), an aldehyde (commonly paraformaldehyde), and a primary amine. semanticscholar.orgchemijournal.com The choice of the primary amine directly dictates the substituent at one of the nitrogen atoms. For instance, reacting 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and primary amines like 1-(3-aminopropyl)imidazole or 1-(2-aminoethyl)piperazine yields asymmetrically substituted bispidinones. ect-journal.kz
Symmetrically N,N′-substituted bispidinones are also prepared using a one-pot Mannich reaction. nih.gov Further diversity can be achieved by modifying the nitrogen atoms after the core has been formed. For example, if one nitrogen is protected (e.g., with a Boc or benzyl (B1604629) group), the other can be selectively functionalized. nih.govnih.gov Subsequent deprotection allows for the introduction of a second, different substituent, leading to asymmetrically functionalized compounds. Techniques like acylation are used to introduce acetyl or piperonyloyl groups, creating specific amides with potential biological activity. bohrium.com
| Starting Ketone | Primary Amine | Resulting N-Substituents | Reference |
|---|---|---|---|
| 1-(3-ethoxypropyl)-4-oxopiperidine | 1-(3-aminopropyl)imidazole | N3: 3-ethoxypropyl, N7: 3-imidazolopropyl | ect-journal.kzsemanticscholar.org |
| 1-(3-ethoxypropyl)-4-oxopiperidine | 1-(2-aminoethyl)piperazine | N3: 3-ethoxypropyl, N7: 2-(piperazin-1-yl)ethyl | ect-journal.kzsemanticscholar.org |
| tert-butyl 4-oxopiperidine-1-carboxylate | Benzylamine | N3: tert-butoxycarbonyl (Boc), N7: Benzyl | nih.govnih.gov |
| 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | (Amide coupling with N-Boc-L-tryptophan) | N3, N7: 2-(S)-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoyl | nih.gov |
Incorporation of Chiral Fragments (e.g., Amino Acids)
To generate chiral bispidinone analogues with potential applications in asymmetric catalysis or as specialized bioactive molecules, chiral fragments can be incorporated. A direct method involves the covalent attachment of chiral building blocks, such as amino acids, to the nitrogen atoms of a pre-formed bispidinone core.
A notable example is the synthesis of bispidinone-amino acid conjugates. nih.gov Research has demonstrated the preparation of 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. This was achieved by coupling N-(tert-butoxycarbonyl)-L-tryptophan with 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The reaction proceeds via standard peptide coupling conditions, using 1,3-dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the amide bond formation. This method allows for the introduction of complex, chiral side chains with defined stereochemistry onto the bicyclic scaffold. nih.gov
| Bispidinone Core | Chiral Fragment | Coupling Reagents | Product | Reference |
|---|---|---|---|---|
| 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | N-(tert-butoxycarbonyl)-L-tryptophan | DCC, HOBt | 3,7-Bis-[2-(S)-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | nih.gov |
Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single operation to form a product that contains significant portions of all the initial components. The synthesis of the 3,7-diazabicyclo[3.3.1]nonan-9-one skeleton is a classic example of the power of MCRs for generating structural diversity.
The double Mannich condensation is the cornerstone MCR for this system. semanticscholar.orgnih.gov This reaction brings together a ketone, an aldehyde, and an amine to rapidly construct the bicyclic core. The variability of each component allows for the creation of a large library of derivatives from readily available starting materials. For instance, using substituted piperidin-4-ones, various primary amines, and formaldehyde allows for the synthesis of a wide array of N,N'-disubstituted bispidinones in a single step. semanticscholar.orgdoaj.org This approach is noted for its simplicity and convenience in the preparative synthesis of these bicyclic diamines. semanticscholar.org
| Component A (Ketone) | Component B (Aldehyde) | Component C (Amine) | Reference |
|---|---|---|---|
| Cyclohexanone | Aryl-aldehyde | Ammonium Acetate | chemijournal.com |
| 1-(3-ethoxypropyl)-4-oxopiperidine | Paraformaldehyde | 1-(3-aminopropyl)imidazole | ect-journal.kzsemanticscholar.org |
| tert-butyl 4-oxopiperidine-1-carboxylate | Paraformaldehyde | Benzylamine | nih.govnih.gov |
Controlled Synthesis for Specific Isomers and Stereochemistry
The synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones often yields a mixture of stereoisomers, and controlling the stereochemical outcome is a significant challenge and area of research. The bicyclic system can exist in different conformations, most commonly a twin-chair, chair-boat, or twin-boat form. nih.goviucr.orgresearchgate.net
The stereochemistry is influenced by the substituents on the nitrogen atoms and the carbon framework. nih.gov For example, the synthesis of 2,4,6,8-tetraaryl-substituted derivatives can lead to different geometrical isomers, and the final configuration is determined using detailed 1H-NMR and 13C-NMR spectroscopic analysis. researchgate.netnih.gov The conformation of the bicyclic ring system is often determined to be a chair-chair conformation based on the analysis of proton NMR spectra, which show characteristic signals for the equatorial and axial protons. ect-journal.kzsemanticscholar.orgdoaj.org However, bulky substituents can favor a chair-boat conformation. nih.goviucr.org X-ray diffraction analysis provides definitive structural confirmation of the solid-state conformation. nih.goviucr.org
Furthermore, reactions on the C9-ketone are also subject to stereochemical control. The reduction of the carbonyl group, for example, can lead to two different stereoisomeric alcohols (syn and anti), and achieving high stereoselectivity is a key synthetic goal.
Structural Elucidation and Conformational Analysis of 3,9 Diazabicyclo 3.3.1 Nonan 7 One Systems
Spectroscopic Techniques for Structural Characterization
The definitive characterization of 3,9-diazabicyclo[3.3.1]nonan-7-one and its derivatives relies on a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.
NMR spectroscopy is the most powerful tool for determining the detailed structure of diazabicyclo[3.3.1]nonane systems in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the assignment of all proton and carbon signals and provides insight into the molecule's stereochemistry. nih.govresearchgate.net The bicyclic system typically adopts a "chair-chair" conformation for both piperidine (B6355638) rings, a feature that is extensively studied using NMR. semanticscholar.orgresearchgate.net
Proton NMR (¹H NMR) provides detailed information about the chemical environment of each proton in the molecule. In the this compound system, distinct signals are observed for the bridgehead protons (H-1 and H-5), the axial and equatorial protons on the carbon atoms adjacent to the nitrogen atoms (H-2, H-4, H-8), and the protons at the C-6 position. researchgate.netresearchgate.net
The coupling constants (J-values) between adjacent protons are particularly informative for conformational analysis. For instance, large geminal coupling constants (typically 10.5-11 Hz) and specific vicinal coupling constants (3.0-6.0 Hz) for protons on the piperidine rings are characteristic evidence of a rigid "chair-chair" conformation. semanticscholar.orgresearchgate.net In derivatives like methyl-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, the bridgehead protons (H-1, H-5) appear as a multiplet around 3.90–4.15 ppm, while the protons on the rings appear as a complex multiplet spanning from 1.50 to 3.10 ppm. researchgate.net
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) | Reference |
|---|---|---|---|---|
| H-1, H-5 (Bridgehead) | ~2.8 - 4.15 | m, br s | N/A | researchgate.netarabjchem.org |
| H-2, H-4, H-6, H-8 (Axial) | ~2.4 - 2.9 | dd, m | 2J ≈ 10.5-11.0 (geminal) | semanticscholar.org |
| H-2, H-4, H-6, H-8 (Equatorial) | ~2.9 - 3.1 | dd, m | 3J ≈ 3.0-6.0 (vicinal) | semanticscholar.orgresearchgate.net |
| N-H | ~1.6 - 2.1 | br s | N/A | arabjchem.org |
Carbon-13 NMR (¹³C NMR) spectroscopy is essential for analyzing the carbon framework of the molecule. Each unique carbon atom in the this compound structure produces a distinct signal. jrespharm.com The most downfield and easily identifiable signal is that of the carbonyl carbon (C-7), which typically appears at approximately 207-215 ppm due to the strong deshielding effect of the oxygen atom. semanticscholar.orgmdpi.com
The bridgehead carbons (C-1 and C-5) are also characteristic, with their signals appearing in the range of 50-56 ppm in related diphenyl derivatives. mdpi.com The remaining methylene (B1212753) carbons (C-2, C-4, C-6, C-8) of the piperidinone rings are observed at higher fields. jrespharm.commdpi.com The exact chemical shifts can be influenced by substituents on the nitrogen atoms. semanticscholar.orgresearchgate.net
| Carbon Position | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C-7 (C=O) | 207.2 - 214.8 | semanticscholar.orgmdpi.com |
| C-1, C-5 (Bridgehead) | 50.6 - 56.4 | mdpi.com |
| C-2, C-4, C-6, C-8 | 31.0 - 53.5 | mdpi.com |
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the complex ¹H and ¹³C spectra of diazabicyclo[3.3.1]nonane systems. nih.govresearchgate.netjrespharm.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). It is used to trace the proton connectivity within each of the bicyclic rings. princeton.edusdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of which protons are bonded to which carbons. jrespharm.comprinceton.eduscribd.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for conformational analysis, as it can confirm the chair-chair conformation by showing spatial proximity between axial protons on the same face of a ring. researchgate.netjrespharm.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. medify.co For this compound, the most prominent and diagnostic absorption band is the stretching vibration of the carbonyl group (C=O). This peak is typically strong and sharp, appearing in a characteristic region of the spectrum. utdallas.edu In related 3,7-diazabicyclo[3.3.1]nonan-9-one structures, this band is observed around 1736-1738 cm⁻¹. semanticscholar.orgarabjchem.org Other important vibrations include the N-H stretch (if the nitrogens are not fully substituted) and the C-H stretches of the aliphatic rings. arabjchem.orgutdallas.edu
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O (Ketone) | Stretch | ~1736 - 1738 | semanticscholar.orgarabjchem.org |
| N-H (Secondary Amine) | Stretch | ~3300 | arabjchem.org |
| C-H (Aliphatic) | Stretch | ~2850 - 3000 | utdallas.edu |
High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). researchgate.netjrespharm.com This precision allows for the determination of the exact molecular formula of the compound. By comparing the experimentally measured mass to the calculated mass for a proposed formula, HRMS can definitively confirm the elemental composition of this compound and its derivatives, distinguishing it from other potential compounds with the same nominal mass. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-State Structural Determination via X-ray Diffraction
The determination of the three-dimensional structure of molecules in the solid state through single-crystal X-ray diffraction has been a cornerstone in understanding the stereochemical intricacies of this compound systems, often referred to as bispidinones. This technique provides precise data on bond lengths, bond angles, and torsional angles, which are fundamental to defining the molecule's conformation and the nature of its interactions within the crystal lattice.
Crystal Structure Analysis of Key Derivatives
X-ray crystallography has been employed to analyze a variety of this compound derivatives, revealing critical details about their molecular geometry. The conformation of the bicyclic framework and the orientation of substituents are key features determined from these studies.
For instance, the analysis of 3-benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one established that the bicyclic system adopts a chair-boat conformation. iucr.org In this structure, the benzyl (B1604629) and methyl groups attached to the nitrogen atoms are situated in equatorial positions. iucr.org Similarly, a chair-boat conformation was observed for 2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one, where the bicyclo[3.3.1]nonane ring system exhibits this specific arrangement. iucr.orgnih.gov
Conversely, other derivatives favor a twin-chair conformation. X-ray analyses of 3-ethoxycarbonyl-7-methyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one and 3,7-di(ethoxycarbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one have confirmed that both molecules adopt twin-chair conformations in the solid state. rsc.orgrsc.org In the case of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the two piperidine rings of the diazabicyclo moiety are found in distorted-chair conformations. iucr.orgresearchgate.net The N-nitroso derivative, 3-nitroso-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, also shows two slightly distorted chair conformations for its fused piperidine rings. nih.gov
The table below summarizes the crystallographic data for several key derivatives.
| Compound Name | Formula | Crystal System | Space Group | Conformation | Ref. |
| 3-benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one | C₁₅H₂₀N₂O | Monoclinic | P2₁/n | Chair-boat | iucr.org |
| 2,4,6,8-Tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | C₃₉H₄₄N₂O | Monoclinic | P2₁/c | Chair-boat | iucr.org |
| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | C₃₃H₂₉ClN₂O₂ | - | - | Distorted twin-chair | iucr.orgresearchgate.net |
| 3-Nitroso-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | C₃₁H₂₇N₃O₂ | Monoclinic | - | Distorted twin-chair | nih.gov |
| 3-ethoxycarbonyl-7-methyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | - | - | - | Twin-chair | rsc.orgrsc.org |
| 3,7-di(ethoxycarbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | - | - | - | Twin-chair | rsc.orgrsc.org |
| 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one diethyl ether hemisolvate | C₃₅H₃₆N₂O₅·0.5C₄H₁₀O | Monoclinic | P2₁/c | Chair-boat | iucr.orgnih.gov |
Elucidation of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. In the derivatives of this compound, non-covalent forces such as hydrogen bonds and van der Waals interactions play a crucial role in stabilizing the crystal structure.
In the crystal structure of 3-benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one, no intermolecular distances are shorter than normal van der Waals contacts, indicating their importance in the packing. iucr.org For other derivatives, more specific interactions are observed. For example, the crystal packing of 2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one is characterized by weak intermolecular C-H···N hydrogen bonds that link molecules into chains, with additional stabilization provided by C-H···π interactions. iucr.orgnih.gov Similarly, C-H···π interactions are primarily responsible for the crystal packing of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. iucr.orgresearchgate.net
Hirshfeld surface analysis, a tool to visualize and quantify intermolecular interactions, has been applied to some of these systems. For 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, this analysis revealed that H···H interactions make the most significant contribution to the crystal packing, accounting for 52.3%. iucr.orgresearchgate.net In the case of 2,4,6,8-tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one, C-H···O contacts lead to the formation of helical supramolecular chains. iucr.org
Conformational Dynamics and Isomerism
The this compound skeleton is a conformationally flexible system. The two fused six-membered rings can adopt several arrangements, with the chair-chair and chair-boat conformations being the most significant. The equilibrium between these forms is sensitive to the nature of the substituents on the nitrogen atoms and the presence of the carbonyl group.
Chair-Boat and Chair-Chair Conformations of the Bicyclic System
The bicyclo[3.3.1]nonane framework can exist in three primary conformations: a twin-chair (CC), a chair-boat (CB), and a twin-boat (TB). iucr.org For the 3,7-diazabicyclo[3.3.1]nonan-9-one system, the twin-boat is generally considered high in energy and thus less populated. researchgate.net The predominant conformations are the twin-chair and the chair-boat forms. researchgate.net
In the twin-chair (or chair-chair) conformation , both six-membered rings adopt a chair shape. This conformation is often preferred, but it can be destabilized by transannular interactions (steric repulsion) between the endo-protons at the C3 and C7 positions in the parent hydrocarbon, or between substituents on the nitrogen atoms in the diaza-analogue. rsc.org
The chair-boat conformation involves one ring in a chair form and the other in a boat form. This conformation can alleviate some of the steric strain present in the twin-chair form. researchgate.net The existence of a dynamic equilibrium between the chair-boat and its inverted boat-chair form (BC) has been established. rsc.org Theoretical calculations on 3-oxa-7-azabicyclo[3.3.1]nonan-9-one showed a relatively small energy difference of about 1.5 kcal/mol between the chair-chair and boat-chair conformers, indicating that both can coexist. researchgate.nettandfonline.com
Influence of N-Substituents on Ring Conformations
The conformational preference of the bicyclic system is strongly influenced by the substituents attached to the nitrogen atoms at positions 3 and 7. researchgate.net The steric and electronic properties of these substituents dictate the position of the conformational equilibrium.
Alkyl Substituents : The size of alkyl groups at N3 can induce a shift in conformation. Increasing the size of the N3-alkyl substituent can favor the trans configuration of other rings substituents, often in conjunction with a boat-chair conformation. researchgate.net For instance, a methyl substituent at N3 tends to stabilize the chair-chair conformation, whereas larger groups like ethylacetate can lead to a considerable stabilization of the boat-chair form. researchgate.net
Acyl and Arylsulphonyl Substituents : When the geometry at the nitrogen atom is planar, as is the case for acyl N,N'-substituents, the twin-chair conformation is favored. rsc.org This planarity reduces the electronic repulsion in the endo region of the twin-chair form. rsc.org Ab initio studies on 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes confirmed that the chair-chair conformation is the most stable for the bicyclic skeleton. researchgate.net In contrast, when the nitrogen geometry is markedly pyramidal (e.g., with alkyl or arylsulphonyl substituents), the chair-boat conformation becomes more favorable to avoid the steric clash of lone pairs in the twin-chair arrangement. rsc.org
Attractive Interactions : An interesting case arises in 3-ethoxycarbonyl-7-methyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Despite the presence of an acyl group, which typically favors planarity, the urethane (B1682113) nitrogen atom (N3) exhibits a distinctly pyramidal geometry in the solid state. This is attributed to an attractive nucleophile-electrophile interaction between the nitrogen of the NMe group (N7) and the carbonyl carbon of the CO₂Et group (at N3), with a short N···C distance of 2.665 Å. rsc.orgrsc.org This interaction stabilizes the twin-chair conformation. rsc.org
The table below illustrates the influence of N-substituents on the preferred conformation.
| N3-Substituent | N7-Substituent | Preferred Conformation | Ref. |
| Methyl | - | Chair-chair | researchgate.net |
| Ethylacetate | - | Boat-chair | researchgate.net |
| 2-Pyridylmethyl | - | Boat-chair | researchgate.net |
| - | 2-Pyridylmethyl | Chair-chair | researchgate.net |
| Ethoxycarbonyl | Methyl | Twin-chair | rsc.orgrsc.org |
| Ethoxycarbonyl | Ethoxycarbonyl | Twin-chair | rsc.orgrsc.org |
| Acetyl | Acetyl | Chair-chair | researchgate.net |
Quantitative Analysis of Conformational Equilibria in Solution
While X-ray crystallography provides a static picture of the solid-state conformation, NMR spectroscopy is a powerful tool for studying conformational dynamics in solution. Variable-temperature NMR experiments can provide direct evidence for the existence of an equilibrium between different conformers. rsc.org
A method for the quantitative determination of the conformational equilibrium in 3,7-diazabicyclo[3.3.1]nonane derivatives in solution has been developed. colab.ws This method relies on the comparison of experimentally measured NMR coupling constants, such as J₁₋₂β, with the corresponding values obtained from model compounds representing pure conformers. colab.ws
For example, for 3-benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane, this analysis showed that while the double-chair (CC) conformer is predominant, there are also significant contributions from the chair-boat (CB) and boat-chair (BC) conformers. colab.ws In the case of the corresponding ketone, 3-benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the equilibrium shifts, and the chair-boat (CB) conformer predominates over significant amounts of the boat-chair (BC) and twin-chair (CC) forms in solution. colab.ws This highlights that the presence of the C9-keto group significantly impacts the conformational landscape.
Stereochemical Aspects: Trans-Cis Isomerization and Rotational Isomerism
In the rigid framework of diazabicyclo[3.3.1]nonane systems, classical trans-cis isomerization across the bicyclic rings is not observed. Instead, stereochemical dynamics manifest primarily as rotational isomerism, particularly concerning substituents on the nitrogen atoms. This phenomenon, also known as atropisomerism, arises from hindered rotation around single bonds, leading to conformational isomers that can be stable enough to be isolated or observed.
The rotation around the N-C(O) amide bond in N-acyl derivatives of related 3,7-diazabicyclo[3.3.1]nonanes (bispidines) is a well-studied example of this isomerism. researchgate.net The energy barrier for this rotation is significant, influenced by the substituents and the solvent. researchgate.net For instance, in N-nitroso-3-azabicyclic compounds, the energy barrier for N-NO rotation was found to be in the range of 60-70 kJ/mol. niscpr.res.in This restricted rotation is due to the partial double-bond character of the N-C(O) bond and steric interactions.
In the case of N-substituted 2,6-dimethylpiperidines, a related monocyclic system, allylic strain (A-strain) between substituents on the nitrogen and adjacent equatorial groups on the ring can dictate conformational preference. niscpr.res.in This type of strain can also influence the rotational equilibrium in bicyclic systems. For example, in m-substituted 2,4-diphenyl-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonanones, conformational isomers have been identified that arise from the restricted rotation of the benzene (B151609) rings due to the presence of the methyl group on the nitrogen. sci-hub.se Similarly, in certain 9,9-diarylbicyclo[3.3.1]nonanes, a high energy barrier to rotation around the C-aryl bonds, caused by an orthogonal propeller-like arrangement of the aryl groups, allows for the separation of atropisomers. rsc.orgnih.gov
The conformational equilibrium between different ring shapes, such as chair-chair (CC) and boat-chair (BC), is another critical stereodynamic process. While not a rotational isomerism in the traditional sense, the interconversion between these forms involves significant molecular reorganization. For N,N'-diacylbispidines, isomers can exist where the acyl groups are oriented in a "parallel" (pa) or "antiparallel" (ap) fashion, with the ap orientation in a chair-chair conformation being the most stable. researchgate.net The energy difference between these forms can be substantial, as shown in the table below.
Table 1: Conformational Energy Data for 3,7-Diacetylbispidines
| Conformer Family | Relative Energy (kcal/mol) | Key Characteristics |
|---|---|---|
| Chair-Chair (CC) | 0 (Optimal) | Lowest energy state; "antiparallel" (ap) orientation of acetyl groups is 4-5 kcal/mol more stable than "parallel" (pa). researchgate.net |
| Boat-Chair (BC) | 6 - 7 | Significantly higher in energy than the CC form. researchgate.net |
| Twin-Twist (TT) | > 12 | Highly strained and generally not a major contributor to the conformational ensemble. researchgate.net |
Pyramidal vs. Planar Nitrogen Geometry and its Conformational Impact
However, the nitrogen atom is not configurationally stable and can undergo rapid pyramidal inversion, passing through a planar, sp²-hybridized transition state. libretexts.org In rigid bicyclic systems, the energy barrier for this nitrogen inversion can be unusually high, a phenomenon known as the "bicyclic effect". nih.gov This barrier increases as the ring size of the bicyclic system decreases. nih.gov The height of the inversion barrier is primarily determined by the geometry of the C(α)-N-C(α) fragment and the energies of the sigma-orbitals of the adjacent C-C bonds and the nitrogen lone pair. nih.govresearchgate.net
The introduction of substituents on the nitrogen can significantly alter its geometry. Acyl or nitroso groups, for example, introduce resonance delocalization, which favors a more planar (sp²-like) geometry at the nitrogen to maximize orbital overlap. niscpr.res.innih.gov This shift towards planarity has profound conformational consequences. For instance, in 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, the parent compounds typically adopt a boat-chair (BC) conformation to minimize steric repulsion between the aryl groups and lone pair-lone pair repulsion between the two nitrogen atoms. nih.gov However, upon N-nitrosation, the increased sp² character of the nitrogens reduces this lone pair repulsion, while introducing a new, more dominant allylic strain. This shifts the conformational preference to the chair-chair (CC) form. nih.gov
The conformation of the bicyclic system is a delicate balance of these factors. X-ray crystallography studies on various derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have confirmed the existence of both chair-chair and chair-boat conformations, depending on the substitution pattern. nih.govnih.govnih.gov For example, 2,4,6,8-tetrakis(4-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one O-benzyloxime adopts a chair-boat conformation. nih.gov In contrast, studies on N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane suggest a twin-chair conformation that is slightly flattened at the nitrogen end. niscpr.res.in
Table 2: Observed Conformations in Bicyclo[3.3.1]nonane Derivatives
| Compound | Conformation | Method | Reference |
|---|---|---|---|
| 2,4,6,8-Tetrakis(4-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one O-benzyloxime | Chair-Boat | X-ray Diffraction | nih.gov |
| 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | Chair-Boat | X-ray Diffraction | nih.goviucr.org |
| 2,4,6,8-Tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | Chair-Boat | X-ray Diffraction | nih.gov |
| N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane | Twin-Chair (flattened) | NMR Spectroscopy | niscpr.res.in |
| N,N'-diacyl-3,7-diazabicyclo[3.3.1]nonanes | Chair-Chair (preferred) | Computational | researchgate.net |
Computational and Theoretical Investigations of 3,9 Diazabicyclo 3.3.1 Nonan 7 One Derivatives
Quantum Chemical Calculations (e.g., DFT, PM3)
Quantum chemical calculations are instrumental in elucidating the molecular properties of 3,9-diazabicyclo[3.3.1]nonan-7-one derivatives. Methods like Density Functional Theory (DFT) and semi-empirical calculations such as PM3 are frequently employed to predict geometries, energies, and reactivity parameters.
For instance, the molecular structure of derivatives like 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been optimized using DFT at the B3LYP/6–31G(d,p) level of theory. iucr.orgresearchgate.net Such calculations provide a theoretical model that can be compared with experimentally determined structures, such as those from X-ray crystallography, to validate the computational approach. researchgate.net
Semi-empirical methods, like PM3, have been utilized to analyze the thermodynamic stability of different isomers of 2,4-diaryl substituted 3,7-diazabicyclo[3.3.1]nonan-9-one 1,5-diesters. rsc.org These calculations are computationally less intensive than DFT and are useful for studying the mechanisms of isomer interconversion. rsc.org The integration of computational chemistry with experimental analysis allows for a more precise prediction of molecular behavior, aiding in the rational design of new compounds. mdpi.com DFT calculations are also used to determine a range of quantum chemical properties, including dipole moment, hardness, softness, and total energy, which together provide a comprehensive picture of the molecule's reactivity.
The choice of functional and basis set is critical for the accuracy of DFT calculations. For similar bicyclic systems, functionals like B3LYP and ωB97XD have been used with basis sets such as 6-311++G(d,p) to assess electronic properties and correlate them with experimental data. mdpi.com
Table 1: Examples of Quantum Chemical Methods Applied to this compound and Related Derivatives
| Compound/Derivative Class | Method | Basis Set | Investigated Properties | Reference |
|---|---|---|---|---|
| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | DFT (B3LYP) | 6-31G(d,p) | Optimized molecular structure | iucr.orgresearchgate.net |
| 2,4-Diaryl substituted 3,7-diazabicyclo[3.3.1]nonan-9-one 1,5-diesters | Semi-empirical (PM3) | N/A | Thermodynamic stability of isomers | rsc.org |
| General 3,7-diazabicyclo derivatives | DFT (B3LYP) | 6-311++G(d,p) | Electronic properties, stability |
Molecular Modeling and Conformational Landscape Mapping
The bicyclic framework of this compound, commonly known as a bispidine, can adopt several conformations, including chair-chair (CC), chair-boat (CB), and boat-boat (BB). unimi.it Molecular modeling is crucial for mapping this conformational landscape and understanding how substituents influence the preferred geometry.
For many 3,7-diazabicyclo[3.3.1]nonane derivatives, NMR spectroscopy has revealed a preference for a "chair-chair" conformation of both piperidine (B6355638) rings. ect-journal.kzresearchgate.net However, the conformational behavior is complex and can be influenced by the nature of the substituents on the nitrogen atoms. psu.edursc.org
Computational studies on 3,7-diacyl-3,7-diazabicyclo[3.3.1]nonanes have identified six possible conformers arising from the combination of skeletal changes (CC, CB, and a "double twist" or TT form) and the internal rotation of the acyl groups. researchgate.net In the case of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the two piperidine rings of the diazabicyclo moiety adopt distorted-chair conformations. iucr.orgresearchgate.net The presence of bulky substituents, such as aryl groups, can lead to a preference for the chair-boat (CB) conformation to mitigate steric repulsion. rsc.org
X-ray analysis of compounds like 3-ethoxycarbonyl-7-methyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its 3,7-di(ethoxycarbonyl) analogue has confirmed that both molecules adopt twin-chair conformations in the solid state. psu.edursc.org
Table 2: Predominant Conformations of this compound Derivatives
| Derivative Type | Predominant Conformation(s) | Method of Determination | Reference |
|---|---|---|---|
| 3,7-Diacylbispidines | Chair-Chair (CC), Chair-Boat (CB), Double Twist (TT) | Computational Analysis | researchgate.net |
| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Distorted-Chair | X-ray Crystallography, DFT | iucr.orgresearchgate.net |
| 3,7-di(ethoxycarbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Twin-Chair | X-ray Analysis | psu.edursc.org |
Analysis of Molecular Strain and Thermodynamic Stability of Conformers
The relative stability of different conformers is determined by factors such as steric hindrance, electronic repulsion, and intramolecular interactions. Computational chemistry allows for the quantification of these energetic differences and the underlying molecular strain.
For 3,7-diacetylbispidines, calculations have established a clear energy sequence for the skeletal conformations: Chair-Chair (CC) < Chair-Boat (CB) < Double Twist (TT). researchgate.net The CB conformation is typically 6-7 kcal/mol higher in energy than the optimal CC structure, while TT forms are significantly more strained, being over 12 kcal/mol less stable. researchgate.net This high strain makes the TT conformers unlikely to be significantly populated in a conformational ensemble. researchgate.net
The concept of molecular strain can be assessed computationally through formalisms like bond separation energy. researchgate.net The stability is also heavily influenced by electronic effects. For example, in some bicyclo[3.3.1]nonanes, lone pair-lone pair (lp-lp) repulsion between heteroatoms at the 3 and 7 positions can destabilize the CC conformer, leading to a preference for the CB form. This is sometimes referred to as the "Hockey Sticks" effect. rsc.org However, the introduction of N-nitrosation can impose more sp2 character on the nitrogen atoms, which in turn reduces this lp-lp repulsion in the CC conformation. rsc.org
Furthermore, attractive nucleophile-electrophile interactions can influence molecular geometry and stability. In 3-ethoxycarbonyl-7-methyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, an attractive interaction between the NMe group and the CO2Et group has been demonstrated. psu.edursc.org
Electronic Structure Analysis (HOMO/LUMO)
The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its chemical reactivity.
The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and chemically reactive. nih.gov For derivatives of this compound, DFT calculations are used to determine the energies of these orbitals and map their spatial distribution. iucr.orgdntb.gov.ua This analysis reveals that charge transfer can occur within the molecule. dntb.gov.ua
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the MEP surface shows an electron-rich region with a partial negative charge over the carbonyl oxygen atom of the chloroacetyl group, indicating a likely site for electrophilic attack. iucr.org Conversely, the absence of bright blue regions on the MEP map suggests there are no highly susceptible sites for nucleophilic attack. iucr.org
Chemical Reactivity and Transformation Pathways of 3,9 Diazabicyclo 3.3.1 Nonan 7 One
Reactions at the Ketone Functionality (C-7 or C-9 Position)
The carbonyl group at the C-7 (or C-9 in related isomers) position is a versatile handle for a variety of chemical modifications, including reductions, oximation, and additions of organometallic reagents.
The ketone functionality of bispidinone derivatives can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group, depending on the reaction conditions and the reducing agent employed.
Reduction to Alcohols:
The reduction of the C-7 ketone to a hydroxyl group can be achieved using various reducing agents. For instance, the stereoselective reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride (B1222165) (NaBH₄) yields the corresponding endo-3-hydroxy derivative. This transformation is a critical step in the synthesis of various biologically active compounds. Catalytic hydrogenation over a ruthenium complex catalyst, such as RuCl[(S)-BINAP], also provides a highly efficient and enantioselective method for the reduction of the ketone to the endo-alcohol, with reported enantiomeric excesses up to 99%.
Reduction to Methylene Derivatives:
Complete reduction of the ketone to a methylene group (CH₂) is commonly accomplished through the Wolff-Kishner reduction. This reaction involves the treatment of the bispidinone with hydrazine (B178648) hydrate (B1144303) in the presence of a strong base like potassium hydroxide (B78521) (KOH) at elevated temperatures (160-170 °C). semanticscholar.orgect-journal.kz This method has been successfully applied to various N-substituted bispidinones. researchgate.net A modification of this method, the Huang-Minlon variation, has also been found suitable for this transformation, particularly for substrates sensitive to high temperatures, with reactions carried out at or below 140 °C. nih.gov
Table 1: Reduction Reactions of 3,9-Diazabicyclo[3.3.1]nonan-7-one Derivatives
| Starting Material | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium Borohydride (NaBH₄) | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | |
| 9-Azabicyclo[3.3.1]nonan-3-one derivatives | RuCl[(S)-BINAP]/H₂ | endo-3-Hydroxy derivative | |
| 3,7-Diazabicyclo[3.3.1]nonan-9-ones | Hydrazine hydrate, KOH | 3,7-Diazabicyclo[3.3.1]nonanes | semanticscholar.orgect-journal.kz |
| N-Benzyl-N'-t-boc-bispidinone | Hydrazine hydrate, KOH (Huang-Minlon variation) | N-Benzyl-N'-t-boc-bispidine | nih.gov |
The ketone group of this compound can react with hydroxylamine (B1172632) to form the corresponding oxime. This transformation serves as an intermediate step for further functionalization of the bicyclic scaffold. For instance, the oxime can be reduced to an amino group, providing a pathway to introduce nitrogen-containing substituents at the C-7 position. This has been demonstrated in the synthesis of diazabicyclo[3.3.1]octane and nonane (B91170) derivatives where nitroso intermediates, formed from the corresponding amines, are reduced with zinc in acetic acid. rsc.org
The addition of Grignard reagents (R-MgX) to the C-7 ketone results in the formation of tertiary alcohols. This reaction allows for the introduction of a wide variety of alkyl and aryl substituents at the C-7 position. For example, the reaction of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one with aryl Grignard reagents in anhydrous THF or ether leads to the formation of the corresponding tertiary alcohols. researchgate.net
Reactions at the Nitrogen Centers (N-3 and N-9)
The nitrogen atoms at the N-3 and N-9 positions are nucleophilic and can readily undergo alkylation, acylation, and other transformations, allowing for extensive derivatization of the bispidine core.
The secondary amine functionalities at N-3 and N-9 can be readily alkylated or acylated to introduce various substituents. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which is crucial for tuning its biological activity.
Alkylation:
Alkylation can be achieved using various alkyl halides or other electrophilic alkylating agents. The degree of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions.
Acylation:
Acylation of the nitrogen atoms is another common transformation. For instance, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized by reacting the corresponding alcohol with an isocyanate in the presence of a catalyst like dibutyltin (B87310) diacetate. nih.gov Acylation can also be used as a protection strategy or to introduce specific functional groups. For example, treatment with methyl chloroformate in the presence of a base like triethylamine (B128534) leads to the formation of the corresponding carbamate. rsc.org
Table 2: Alkylation and Acylation Reactions at Nitrogen Centers
| Starting Material | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| 9-Aza-bicyclo[3.3.1]nonan-3-ol | 2-Methoxy-5-methylphenyl isocyanate, Dibutyltin diacetate | Carbamate | nih.gov |
| Diazabicyclo derivatives | Methyl chloroformate, Triethylamine | Carbamate | rsc.org |
The nitrogen atoms of the bispidine scaffold can be oxidized to form N-oxides. Furthermore, they can be converted into other nitrogen-containing functional groups. One notable transformation involves the conversion of the secondary amine to a nitroso derivative. This is typically achieved by treatment with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid. rsc.org These nitroso intermediates can then be further transformed, for example, by reduction to the corresponding amino group, as mentioned previously. rsc.org
Ring Opening and Rearrangement Reactions
The inherent strain and the presence of multiple reactive sites, including two nitrogen atoms and a carbonyl group, make the this compound core susceptible to various ring-opening and rearrangement reactions. These transformations are often triggered by acidic or specific reagent conditions and can lead to the formation of novel heterocyclic systems.
Rearrangement Reactions
One of the notable transformation pathways for derivatives of this compound is rearrangement reactions, particularly the Schmidt and Beckmann rearrangements. These reactions typically involve the expansion of one of the piperidone rings, leading to the formation of lactams or other rearranged products.
A significant example is the Schmidt rearrangement of 2,4,6,8-tetraphenyl-3,9-diazabicyclo[3.3.1]nonan-9-one. researchgate.netresearchgate.net When this derivative is treated with hydrazoic acid in a mixture of chloroform (B151607) and sulfuric acid, it undergoes an unexpected rearrangement. Instead of the anticipated lactam, the reaction yields 5,7-diphenyl-5,6,7,8-tetrahydrobenzo[b]-1,6-naphthyridine. researchgate.net This transformation involves a complex cascade of events, including ring expansion and subsequent aromatization, highlighting the intricate reactivity of the bispidinone scaffold.
| Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 2,4,6,8-Tetraphenyl-3,9-diazabicyclo[3.3.1]nonan-9-one | NaN3, H2SO4, CHCl3, stirred for 1 hour at room temperature | 5,7-Diphenyl-5,6,7,8-tetrahydrobenzo[b]-1,6-naphthyridine | 54% |
Furthermore, the Beckmann rearrangement offers another potential route for the transformation of the this compound skeleton. This reaction would first require the conversion of the ketone to its corresponding oxime. Studies on the Beckmann rearrangement of related bicyclo[3.3.1]nonane oximes have shown that the reaction outcome can be influenced by neighboring functional groups. For instance, the Beckmann rearrangement of syn-9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid in trifluoroacetic acid proceeds to completion, yielding the corresponding lactam. core.ac.uk This suggests that a similar transformation could be feasible for oximes derived from this compound, potentially leading to the formation of a diazabicyclic lactam. The reaction of the syn-oxime is reported to be slightly faster than that of the anti-oxime. core.ac.uk
| Starting Material | Reagents and Conditions | Product | Conversion |
|---|---|---|---|
| syn-9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acid | Trifluoroacetic acid, reflux, 6 hours | Corresponding lactam | Complete |
| anti-9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acid | Trifluoroacetic acid, reflux, 6 hours | Corresponding lactam | Complete |
Ring Opening Reactions
While the synthesis of the 3,7-diazabicyclo[3.3.1]nonane framework can involve the ring-opening of a 1,3-diazaadamantane precursor, instances of the reverse process, the ring-opening of the bispidinone core itself, are less commonly documented. researchgate.netresearchgate.net However, the general principles of ether cleavage under acidic conditions provide a conceptual basis for how the C-N bonds in the bicyclic system might be cleaved. fiveable.meyoutube.comlibretexts.orgmasterorganicchemistry.com Strong acids can protonate the nitrogen atoms, making the adjacent carbon atoms susceptible to nucleophilic attack, which could potentially lead to the opening of one of the piperidine (B6355638) rings. The specific products of such a reaction would depend on the nature of the substituents on the nitrogen atoms and the reaction conditions employed.
Applications of 3,9 Diazabicyclo 3.3.1 Nonan 7 One As a Synthetic Scaffold and Ligand
Role as a Key Intermediate in Organic Synthesis
3,9-Diazabicyclo[3.3.1]nonan-7-one and its parent structure, 3,7-diazabicyclo[3.3.1]nonane (bispidine), serve as crucial intermediates in the synthesis of a wide array of organic compounds. nih.govresearchgate.netrsc.orgnih.gov The presence of two nitrogen atoms and a ketone functionality within a constrained bicyclic system provides multiple reactive sites for further chemical transformations. chem960.com The rigid nature of the bispidine core can impart specific stereochemistry and conformational preferences to the final products. chem960.com
One of the primary methods for synthesizing the 3,7-diazabicyclo[3.3.1]nonane framework is the double Mannich reaction. nih.gov This reaction typically involves the condensation of a ketone, an amine, and formaldehyde (B43269). For instance, the synthesis of (1R,5S)-tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is achieved through the reaction of tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and acetic acid in methanol (B129727). nih.gov This demonstrates the utility of the bicyclic ketone as a precursor to more complex, functionalized derivatives.
The ketone at the 9-position is a key functional handle, allowing for a variety of modifications. It can be reduced to the corresponding alcohol, which can then be used in further synthetic steps. nih.gov For example, dimethyl 9-hydroxy-2,4-di(pyridin-2-yl)-7-(pyridin-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate is synthesized by the reduction of the corresponding ketone with sodium borohydride (B1222165). nih.gov This highlights the role of the keto-bispidine as a stepping stone to more elaborate structures with potential applications in medicinal chemistry and materials science.
Scaffold for Complex Organic Architectures
The inherent rigidity and well-defined three-dimensional structure of the this compound scaffold make it an attractive template for the construction of complex organic architectures. rsc.org This scaffold is found in several naturally occurring alkaloids, such as (-)-sparteine (B7772259) and (-)-cytisine, which exhibit significant biological activities. researchgate.net The bispidine core provides a robust framework upon which various functional groups and ring systems can be appended, leading to molecules with diverse and often potent biological properties. researchgate.net
The synthesis of novel bicyclo[3.3.1]nonanones, such as those with multiple aryl substituents, further illustrates the versatility of this scaffold. researchgate.netarabjchem.org These complex structures are often synthesized through multi-component reactions, highlighting the efficiency of building molecular complexity around the bispidine core. arabjchem.org The development of synthetic routes to access such complex molecules is crucial for exploring their potential as therapeutic agents and for understanding their structure-activity relationships. nih.govnih.gov
Furthermore, the bispidine scaffold has been utilized in the creation of supramolecular assemblies. researchgate.net The predictable geometry of the bicyclic system allows for the design of molecules that can self-assemble into larger, ordered structures. This has potential applications in materials science, such as the development of new porous materials or molecular sensors.
Development as Ligands in Coordination Chemistry
The two nitrogen atoms of the this compound framework are ideally positioned to act as donor atoms, making this class of compounds excellent ligands for a variety of metal ions. researchgate.netmdpi.com The rigid nature of the bispidine backbone preorganizes these donor atoms for chelation, leading to the formation of stable metal complexes. mdpi.comresearchgate.net
Chelation with Transition Metals (e.g., Copper, Nickel)
Derivatives of 3,7-diazabicyclo[3.3.1]nonane have been extensively studied for their ability to form complexes with transition metals like copper(II) and nickel(II). researchgate.netmdpi.com The introduction of additional donor groups on the nitrogen atoms can lead to multidentate ligands that strongly bind to metal centers.
For example, a copper(II) complex can be synthesized by reacting a bispidine-derived ligand in methanol with a methanolic solution of copper(II) chloride dihydrate. mdpi.com Similarly, a nickel(II) complex, (C₇H₁₂N₂allyl₂)Ni(acac)₂, was synthesized with a high yield by reacting 3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonane with nickel acetylacetonate. mdpi.com The stability and structural features of these complexes are highly dependent on the nature of the substituents on the bispidine core. uni-heidelberg.de
The table below summarizes some examples of bispidine-based ligands and their complexes with transition metals.
| Ligand | Metal Ion | Resulting Complex | Reference |
| L¹ (a bispidine derivative) | Cu²⁺ | [Cu(L¹)Cl₂] | mdpi.com |
| 3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonane | Ni²⁺ | (C₇H₁₂N₂allyl₂)Ni(acac)₂ | mdpi.com |
| L²¹ (a pentadentate bispidine) | Cu²⁺ | Cu(L²¹)₂ | mdpi.com |
Design of Multidentate Ligands for Metal Complexes
The versatility of the 3,7-diazabicyclo[3.3.1]nonane scaffold allows for the rational design of multidentate ligands with specific coordination properties. mdpi.comresearchgate.net By introducing various coordinating side arms onto the nitrogen atoms, ligands with denticities ranging from bidentate to octadentate can be synthesized. mdpi.comresearchgate.netresearchgate.net These multidentate ligands can encapsulate metal ions, leading to highly stable and kinetically inert complexes. researchgate.net
For instance, pentadentate bispidine ligands have been shown to form stable complexes with Cu(II) and are of interest for applications in PET imaging. mdpi.com Hepta- and octadentate bispidine ligands have been developed for the coordination of Bi(III), with potential applications in radiopharmaceuticals. nih.gov The ability to fine-tune the ligand's properties by modifying the substituents on the bispidine core is a key advantage in the design of metal complexes for specific applications. mdpi.com
Application in Organocatalysis and Asymmetric Synthesis
The chiral nature of many bispidine derivatives, coupled with their rigid framework, makes them promising candidates for use in organocatalysis and asymmetric synthesis. rsc.orgbeilstein-journals.org While the direct application of this compound itself in this context is less documented, its derivatives have shown potential. The development of chiral bispidine-based ligands is an active area of research, with the goal of creating efficient and selective catalysts for a variety of organic transformations. researchgate.net
The rigid conformation of the bispidine scaffold can create a well-defined chiral environment around a catalytic center, enabling high levels of enantioselectivity in chemical reactions. This is particularly relevant for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The modular nature of bispidine synthesis allows for the systematic modification of the ligand structure to optimize catalytic activity and selectivity.
Future Directions and Emerging Research Avenues in 3,9 Diazabicyclo 3.3.1 Nonan 7 One Chemistry
Novel Synthetic Methodologies for Enhanced Stereocontrol
The classic and most convenient synthesis of the diazabicyclo[3.3.1]nonane core relies on the double Mannich reaction. semanticscholar.org However, contemporary research is increasingly directed towards methodologies that offer superior control over the stereochemical outcome, which is critical for applications in asymmetric catalysis and medicinal chemistry.
Future advancements are centered on several key strategies:
Organocatalyzed Aldol (B89426) Condensations: The use of organocatalysis in intramolecular aldol condensations has been documented as a powerful method for constructing the bicyclo[3.3.1]nonane core. rsc.org This approach offers a promising avenue for achieving high enantioselectivity in the synthesis of chiral bispidinones.
Tandem Reactions: The development of tandem or cascade reactions provides an efficient route to complex bicyclic systems from simpler precursors in a single operation. For instance, DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation have been successfully used to create related bicyclo[3.3.1]nonan-9-one cores. rsc.orgnih.gov Adapting these strategies to the 3,9-diaza-7-one system is a key area of future exploration.
Substrate-Controlled Synthesis: Modifying the starting materials, such as using conformationally homogeneous cyclic ketones in the Mannich reaction, can significantly increase the yield of the major desired product. semanticscholar.org Further research into substrate design, including the incorporation of chiral auxiliaries, is expected to yield more refined control over the final product's stereochemistry.
Fragmentation of Larger Systems: An alternative and innovative approach involves the fragmentation of larger, more complex ring systems, such as 1,5-diazabicyclo[3.3.1]nonan-2-ones, to generate novel structures. rsc.org This highlights a strategy where the bicyclic system is not the final target but an intermediate that enables access to other challenging molecular frameworks.
| Synthetic Strategy | Key Features | Potential for Stereocontrol | Reference |
| Double Mannich Reaction | Condensation of a ketone, an amine, and formaldehyde (B43269). | Moderate; can be improved with specific substrates. | semanticscholar.org |
| Intramolecular Aldolization | Base-promoted or organocatalyzed cyclization. | High; organocatalysis allows for enantioselective synthesis. | rsc.org |
| Tandem Ring Opening/Condensation | Multi-step sequence in one pot (e.g., DIBAL-H). | Can be stereocontrolled based on precursor structure. | rsc.orgnih.gov |
| Rearrangement/Fragmentation | Using the bicyclic core as a precursor to other structures. | Dependent on the mechanism of the rearrangement. | rsc.orgresearchgate.net |
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
The conformational flexibility of the 3,9-diazabicyclo[3.3.1]nonane system, which can exist in chair-chair, chair-boat, or boat-boat forms, is fundamental to its chemical behavior. Advanced analytical and computational methods are providing unprecedented insight into these properties.
High-Resolution NMR Spectroscopy: While standard ¹H and ¹³C NMR are routinely used to confirm the dominant "chair-chair" conformation in many derivatives, more advanced techniques are being employed for deeper analysis. semanticscholar.orgect-journal.kzdoaj.org The measurement of specific spin-spin coupling constants (¹JC-H) can reveal subtle stereoelectronic effects, such as hyperconjugation. beilstein-journals.org For example, studies on related azabicyclo[3.3.1]nonanes have shown that the interaction between the nitrogen lone pair and the antibonding sigma orbital of an adjacent C-H bond (nN→σ*C–H) significantly influences conformational stability. beilstein-journals.org
Computational Chemistry: Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis have become indispensable tools. beilstein-journals.org These methods allow for the calculation of the relative energies of different conformers, corroborating experimental findings from NMR and X-ray diffraction. beilstein-journals.org Computational studies are also crucial for elucidating complex reaction mechanisms. For instance, DFT calculations were used to investigate the deformylation mechanism of aldehydes by metal-dioxygen complexes supported by a functionalized 3,7-diazabicyclo[3.3.1]nonan-9-one ligand, revealing distinct inner-sphere pathways that were not intuitively obvious from experimental data alone. nih.gov
| Technique | Application | Key Insights Gained | Reference |
| Advanced NMR | Conformational analysis in solution. | Determination of chair-chair vs. chair-boat conformers; quantification of stereoelectronic effects via coupling constants. | ect-journal.kzbeilstein-journals.org |
| X-ray Diffraction | Solid-state structure determination. | Precise bond lengths and angles, confirming conformations and intermolecular interactions predicted by other methods. | beilstein-journals.org |
| DFT/NBO Analysis | Computational modeling. | Calculation of conformer stability; elucidation of reaction mechanisms (e.g., redox reactions); analysis of hyperconjugative interactions. | beilstein-journals.orgnih.gov |
Exploiting the Bicyclic Scaffold for New Chemical Reactivity
The inherent structural and electronic features of the 3,9-diazabicyclo[3.3.1]nonane scaffold make it more than just a passive framework. Researchers are actively exploiting its properties to induce novel reactivity and construct unique molecular systems.
Ligand Development for Catalysis: The bispidine framework is an excellent scaffold for designing chelating ligands for transition metals. The rigid structure pre-organizes the nitrogen donor atoms, which can lead to highly stable and reactive metal complexes. These complexes are being investigated for their catalytic activity and as biomimetic models for metalloenzymes. nih.govuni-heidelberg.de
Precursors for Molecular Rearrangements: The strained nature of the bicyclic system can be harnessed to drive chemical rearrangements. For example, a related 2,4,6,8-tetraphenyl-3,9-diazabicyclo[3.3.1]nonan-9-one was shown to undergo a novel rearrangement to form a 5,7-diphenyl-5,6,7,8-tetrahydrobenzo[b]-1,6-naphthyridine, demonstrating a pathway to complex polycyclic aromatic systems. researchgate.net
Platforms for Supramolecular Chemistry: The cleft-like shape of the bicyclo[3.3.1]nonane core makes it an ideal component for building molecular tweezers and ion receptors. rsc.orgnih.gov The strategic placement of functional groups on the diazabicyclic framework can create tailored cavities for molecular recognition and sensing applications.
Exploration of Structure-Reactivity Relationships in Functionalized Systems
A major thrust of current research is to understand how modifying the 3,9-diazabicyclo[3.3.1]nonane core with different functional groups impacts its chemical and biological activity. This is particularly relevant in medicinal chemistry, where the scaffold is a key component of ligands for various biological targets.
Modulation of Receptor Affinity: Extensive studies on 3,7-diazabicyclo[3.3.1]nonane derivatives as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) have provided a wealth of structure-activity relationship (SAR) data. nih.govnih.gov It has been shown that the nature of the substituent on the nitrogen atoms dramatically influences binding affinity and subtype selectivity. For instance, incorporating a carboxamide group as a hydrogen bond acceptor (HBA) can significantly enhance affinity for the α4β2* nAChR subtype. nih.govnih.gov The SAR principles derived from these studies are directly applicable to the 3,9-diaza isomer.
Influence of Aryl Substituents: In systems like 2,4-diaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones, the electronic nature of the aryl groups plays a critical role. The introduction of electron-withdrawing groups (e.g., -F, -Cl) at the para position of the aryl rings has been explored to modulate the biological potency of these compounds as potential anticancer agents. rsc.org
Conformational Control through Substitution: Functionalization can directly influence the conformational preference of the bicyclic system. For example, N-nitrosation of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes forces a switch from a preferred boat-chair (BC) conformation to a chair-chair (CC) conformation to avoid steric strain, demonstrating a clear link between substituent choice and molecular geometry. rsc.orgnih.gov
| Functionalization Site | Type of Substituent | Observed Effect on Reactivity/Activity | Reference |
| Nitrogen Atoms (N3, N9) | Carboxamides, Sulfonamides, Ureas | Modulates hydrogen bonding capacity and affinity for nAChR subtypes. | nih.govnih.gov |
| Nitrogen Atoms (N3, N9) | Alkyl vs. Aryl groups | Shifts functional profile from agonist to partial agonist/antagonist at nAChRs. | nih.gov |
| Carbon Framework | Aryl groups with EWG/EDG | Influences biological potency (e.g., anticancer activity). | rsc.org |
| Nitrogen Atoms (N3, N9) | Nitroso groups | Alters the preferred ring conformation (BC to CC) due to steric and electronic effects. | rsc.orgnih.gov |
Q & A
Basic Questions
Q. What synthetic methodologies are employed to prepare 3,9-Diazabicyclo[3.3.1]nonan-7-one derivatives?
- Answer : Common routes include solid-phase synthesis using intramolecular Pictet–Spengler reactions (e.g., via oxopiperidine intermediates) and Mannich cyclocondensation with formaldehyde and amines. Post-synthetic modifications, such as sulfur substitutions at C-7, are achieved via bioisosteric replacement to enhance lipophilicity and receptor interactions. For example, replacing methylene (-CH2-) with sulfur (-S-) at C-7 generates 3-thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN), which retains the core scaffold while altering receptor selectivity .
Q. How is the conformational analysis of this compound performed?
- Answer : Ring puckering and conformational dynamics are analyzed using NMR spectroscopy and X-ray crystallography. Cremer-Pople coordinates define puckering amplitudes and phases, while computational modeling (e.g., molecular dynamics simulations) predicts "chair-chair" conformations observed in related bicyclic systems. For example, 3,7-diazabicyclo derivatives exhibit chair-chair conformations in both piperidine rings, as confirmed by and NMR data .
Q. What are the primary biological targets of this compound derivatives?
- Answer : The scaffold shows affinity for μ-opioid receptors due to its structural mimicry of fentanyl’s pharmacophore (trimethylene loop fitting lipophilic receptor pockets). It also serves as a renin inhibitor core via analogy to ketopiperazine-based inhibitors. Binding assays (e.g., competitive displacement studies) and docking simulations validate these targets .
Advanced Questions
Q. How do structural modifications at C-7 influence μ-opioid receptor selectivity and functional activity?
- Answer : Sulfur substitution at C-7 (S-DBN) enhances lipophilicity, improving μ-receptor binding while reducing δ- and κ-affinity. Comparative assays using -ligand displacement (Table 1, ) reveal S-DBN derivatives retain nanomolar μ-affinity (Ki = 12 nM) but exhibit >10-fold selectivity over δ-receptors. Docking studies attribute this to altered van der Waals interactions in transmembrane helices .
Q. What methodological strategies resolve contradictions in reported receptor binding data for 3,9-diazabicyclo derivatives?
- Answer : Discrepancies arise from assay conditions (e.g., cell type, radioligand concentration) and conformational flexibility. Standardized protocols (e.g., uniform receptor expression systems) and hybrid methods (NMR-guided docking) mitigate variability. For example, SHELX-refined crystallographic data ( ) and molecular dynamics simulations reconcile divergent μ-affinity results by identifying key torsional angles influencing receptor interactions .
Q. What computational approaches optimize the 3,9-diazabicyclo scaffold for renin inhibition?
- Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations compare the scaffold’s hydrogen-bonding network with ketopiperazine-based inhibitors. Actelion Pharmaceuticals’ derivatives () show improved renin binding (IC50 = 0.8 nM) via substitution at N-3/N-9 positions, validated by free-energy perturbation calculations and in vitro enzyme assays .
Q. How do researchers address challenges in synthesizing enantiopure 3,9-diazabicyclo derivatives?
- Answer : Chiral auxiliaries (e.g., tert-butyl carbamate) and asymmetric catalysis (e.g., Sharpless epoxidation) achieve enantioselectivity. For example, tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate (CAS: 1363380-67-9) is resolved via HPLC with chiral columns, confirmed by circular dichroism and single-crystal X-ray diffraction .
Data Contradiction Analysis
Q. Why do some studies report cyclin D1 upregulation while others emphasize apoptosis in diazabicyclo-treated cancer cells?
- Answer : Cell-type specificity and concentration-dependent effects explain discrepancies. In prostate cancer (LNCaP), 3,6-diazabicyclo[3.3.1]heptane (structurally analogous) upregulates cyclin D1 at low doses (G1 arrest) but induces ROS-mediated apoptosis at higher concentrations. Glutathione pretreatment reverses cytotoxicity, confirming redox imbalance as the apoptotic trigger. Dose-response curves and ROS assays (e.g., DCFH-DA staining) are critical for mechanistic clarity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
